1-Cyclohexyl-3,4-dimethylphospholane

Description

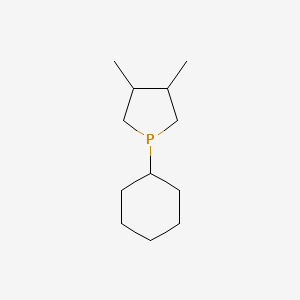

1-Cyclohexyl-3,4-dimethylphospholane is a cyclic phosphinate derivative characterized by a five-membered phospholane ring substituted with a cyclohexyl group at position 1 and methyl groups at positions 3 and 3. This compound belongs to a class of organophosphorus compounds with applications in catalysis, agrochemicals, and medicinal chemistry. Its structure imparts unique steric and electronic properties, influencing its reactivity and stability.

Properties

CAS No. |

30540-36-4 |

|---|---|

Molecular Formula |

C12H23P |

Molecular Weight |

198.28 g/mol |

IUPAC Name |

1-cyclohexyl-3,4-dimethylphospholane |

InChI |

InChI=1S/C12H23P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |

InChI Key |

MJAFFGIHRBLDJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CP(CC1C)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylmagnesium chloride with a suitable phospholane precursor. The preparation of cyclohexylmagnesium chloride can be achieved through the reaction of cyclohexyl bromide with magnesium in anhydrous ether . The resulting Grignard reagent is then reacted with a phospholane precursor under controlled conditions to yield this compound.

Chemical Reactions Analysis

1-Cyclohexyl-3,4-dimethylphospholane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

Substitution: The compound can undergo substitution reactions where the cyclohexyl or methyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,4-dimethylphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Hydrolysis Reactivity and Kinetics

The hydrolysis behavior of phospholane derivatives is strongly influenced by substituents. For example:

- 1-Methoxy-3,4-dimethylphospholane oxide (3) undergoes acidic hydrolysis under microwave (MW) conditions with pseudo-first-order rate constants of 0.58 h⁻¹ at 160°C using 0.5 equivalents of p-toluenesulfonic acid (PTSA). Complete conversion at 160°C required >4.5 hours , while at 180°C, the reaction time dropped to 1.5 hours .

- 1-Ethoxy-3-methylphospholane oxide (1b) exhibited similar hydrolysis kinetics under identical conditions, suggesting that alkyl substituents (methoxy vs. ethoxy) minimally affect reactivity. However, steric hindrance from additional methyl groups (e.g., at position 4 in compound 3) may slightly slow initial reaction rates .

Table 1: Hydrolysis Conditions for Selected Phospholane Derivatives

| Compound | Temperature (°C) | PTSA (equiv.) | Reaction Time (h) | Rate Constant (h⁻¹) |

|---|---|---|---|---|

| 3 (1-methoxy-3,4-dimethyl) | 160 | 0.5 | >4.5 | 0.58 |

| 3 | 180 | 0.5 | 1.5 | - |

| 1b (1-ethoxy-3-methyl) | 160 | 0.5 | ~4.0 | ~0.60 |

Table 2: Comparison of Esterification Methods

| Method | Substrate | Yield (%) | Key Limitations |

|---|---|---|---|

| MW-Assisted | 1-Hydroxy-3,4-dimethylphospholane oxide | 50–72 | Moderate yields |

| T3P®-Promoted | 1-Hydroxy-3-methylphospholane oxide | 70–81 | High cost, low atomic efficiency |

Steric and Electronic Effects

- Cyclohexyl vs. Alkoxy Substituents : The cyclohexyl group in 1-Cyclohexyl-3,4-dimethylphospholane likely introduces greater steric bulk compared to methoxy/ethoxy groups in compounds 3 and 1b. This may reduce hydrolysis rates but enhance thermal stability.

- Methyl Substitution: The 3,4-dimethyl configuration in compound 3 increases steric hindrance, slowing hydrolysis compared to mono-methyl derivatives like 1b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.